N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide

Description

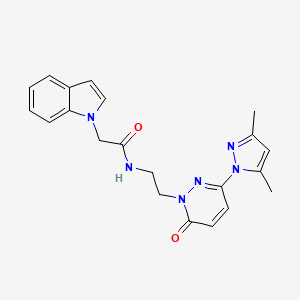

This compound features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 3-position, connected via an ethyl linker to an acetamide group bearing a 1H-indol-1-yl substituent.

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-15-13-16(2)27(23-15)19-7-8-21(29)26(24-19)12-10-22-20(28)14-25-11-9-17-5-3-4-6-18(17)25/h3-9,11,13H,10,12,14H2,1-2H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEAZDBDZPCRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CN3C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones.

Construction of the Pyridazine Ring: The pyridazine ring can be formed by reacting the pyrazole derivative with appropriate reagents such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Indole Attachment: The indole moiety can be introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Final Assembly: The final compound is assembled by linking the intermediate products through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the reactive sites on the pyrazole, pyridazine, and indole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide would depend on its specific application. Generally, it may exert its effects by:

Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, leading to changes in cellular processes.

Interacting with DNA or RNA: It could potentially bind to nucleic acids, affecting gene expression or protein synthesis.

Modulating Signaling Pathways: The compound might influence signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Pyridazine (6-membered, N-containing) with a fused dimethylpyrazole group. This combination may enhance binding to hydrophobic pockets in target proteins.

- Analog from : Features a simpler acetamide scaffold with a 1H-indol-1-yl group but lacks the pyridazine-pyrazole system. Instead, it incorporates a trifluoromethoxybenzyl carbamimidoyl group, which may improve metabolic stability .

Table 1: Structural Comparison

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that combines multiple pharmacophores, including a pyrazole ring, a pyridazinone moiety, and an indole derivative. This structural diversity suggests potential therapeutic applications in various biological contexts, particularly in cancer treatment and anti-inflammatory activities.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : Approximately 314.35 g/mol

The unique combination of functional groups may contribute to its biological activity. The presence of the pyrazole and pyridazinone rings is noteworthy, as compounds with similar structures have shown promising pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. The following sections detail specific areas of activity:

Antitumor Activity

Research has demonstrated that compounds with similar structural motifs exhibit potent cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown IC50 values indicating effective inhibition of cell proliferation in tumor cells:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | A549 | 4.0 |

| Example B | HCT116 | 17.0 |

| Example C | HepG2 | 10.0 |

The specific IC50 for this compound requires further experimental validation.

Anti-inflammatory Activity

Compounds containing the pyrazole and pyridazine frameworks have been associated with anti-inflammatory properties. These compounds may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and tumor necrosis factor-alpha (TNF-alpha), which are critical in inflammatory pathways.

The biological mechanisms underlying the activity of this compound are still under investigation. However, similar compounds have been shown to interact with various molecular targets:

- Kinase Inhibition : Some derivatives inhibit p38 MAP kinase, which plays a role in inflammatory responses.

- DNA Interaction : Pyrazole-containing compounds may interfere with DNA replication or repair mechanisms in cancer cells.

Case Studies and Experimental Findings

Research has highlighted several case studies focusing on analogs of this compound:

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines using the MTT assay. Results indicated that compounds with similar features exhibited dose-dependent cytotoxicity.

Study 2: In Vivo Models

In vivo studies using animal models have shown that compounds with the pyridazine and pyrazole structures can significantly reduce tumor growth compared to control groups.

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including 1,3-dipolar cycloaddition between azide and alkyne intermediates. Key steps include:

- Use of copper diacetate (10 mol%) as a catalyst in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours .

- Quenching with crushed ice, extraction with ethyl acetate, and purification via recrystallization (ethanol) to achieve >95% purity .

- Critical Parameters : Reaction time, solvent polarity, and catalyst loading significantly impact yield. TLC monitoring (hexane:ethyl acetate, 8:2) is essential for tracking progress .

Q. How is the compound structurally characterized using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) reveals proton environments (e.g., aromatic protons at δ 7.20–8.40 ppm, triazole proton at δ 8.36 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and pyridazine ring carbons .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

Q. What purification techniques ensure high compound purity for pharmacological studies?

- Methodological Answer :

- Recrystallization : Ethanol is preferred for removing unreacted starting materials .

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane to ethyl acetate) for complex mixtures .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Comparative Bioassays : Test the compound alongside structurally similar derivatives (e.g., methoxy-substituted or fluorinated analogs) under standardized conditions (e.g., IC₅₀ assays against cancer cell lines) .

- Purity Verification : Use LC-MS to confirm batch-to-batch consistency, as impurities (e.g., residual Cu catalyst) may skew activity .

- Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., kinases or receptors) .

Q. What strategies are used to determine the compound’s mechanism of action in enzymatic systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure activity against phosphodiesterases (PDEs) or cyclooxygenases (COX) using fluorogenic substrates (e.g., 3’,5’-cyclic AMP for PDEs) .

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict interactions with catalytic pockets, guided by X-ray crystallography data of homologous enzymes .

- Metabolic Profiling : Use LC-HRMS to identify metabolites in hepatic microsome incubations, revealing potential prodrug activation or detoxification pathways .

Q. How can structural analogs be designed to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- Functional Group Modifications : Introduce polar groups (e.g., -OH, -SO₃H) at the pyridazine or indole moieties to enhance aqueous solubility .

- Prodrug Strategies : Conjugate with cleavable esters (e.g., acetyl or PEG-linked groups) to improve membrane permeability .

- LogP Optimization : Adjust alkyl chain lengths (e.g., replacing methyl with ethyl groups) to balance lipophilicity and bioavailability .

Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for pyridazine derivatives?

- Methodological Answer :

- Library Synthesis : Prepare analogs with systematic substitutions (e.g., varying substituents at the pyridazine 3-position) using parallel synthesis techniques .

- High-Throughput Screening (HTS) : Test analogs against panels of cancer cell lines (e.g., NCI-60) to identify potency trends .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.